In Vivo Antiprotozoal Efficacy: 3,5-Disubstituted Thiadiazine Dioxides vs. Nifurtimox in Trypanosoma cruzi Mouse Model
A series of 1,2,6-thiadiazine 1,1-dioxides, specifically designed as antiprotozoal agents, were evaluated for chemoprophylactic activity against Trypanosoma cruzi in mice. Compounds 2 and 8b from this series demonstrated a higher chemoprophylactic activity and a lower mortality percentage compared to the reference drug Nifurtimox [1].
| Evidence Dimension | In vivo chemoprophylactic activity and host mortality |
|---|---|
| Target Compound Data | Compounds 2 and 8b (1,2,6-thiadiazine 1,1-dioxide derivatives) |
| Comparator Or Baseline | Nifurtimox (reference antiprotozoal drug) |
| Quantified Difference | Higher chemoprophylactic activity and lower mortality percentage vs. Nifurtimox |
| Conditions | Mouse model of Trypanosoma cruzi infection |
Why This Matters
This direct in vivo comparison establishes that the 1,2,6-thiadiazine 1,1-dioxide scaffold, particularly with 3,5-disubstitution, can outperform a clinically used antiprotozoal drug in a disease-relevant animal model, making it a strategic choice for Chagas disease drug discovery programs.
- [1] Herrero, A., et al. Synthesis and antiprotozoal properties of 1,2,6-thiadiazine 1,1-dioxide derivatives. Archiv der Pharmazie, 1992, 325(8), 509-514. View Source
